molecular formula C9H15NO3 B14905709 (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid

(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid

Cat. No.: B14905709
M. Wt: 185.22 g/mol
InChI Key: SEQFQDUFFYQLLO-JGVFFNPUSA-N
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Description

(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is a chiral epoxide derivative with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral epoxide and a piperidine derivative.

    Epoxidation: The formation of the oxirane ring can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.

    Nucleophilic Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with the epoxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to act as a precursor for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-(morpholin-1-ylmethyl)oxirane-2-carboxylic acid
  • (2R,3S)-3-(pyrrolidin-1-ylmethyl)oxirane-2-carboxylic acid
  • (2R,3S)-3-(azetidin-1-ylmethyl)oxirane-2-carboxylic acid

Uniqueness

(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the piperidine ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-9(12)8-7(13-8)6-10-4-2-1-3-5-10/h7-8H,1-6H2,(H,11,12)/t7-,8+/m0/s1

InChI Key

SEQFQDUFFYQLLO-JGVFFNPUSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H]2[C@@H](O2)C(=O)O

Canonical SMILES

C1CCN(CC1)CC2C(O2)C(=O)O

Origin of Product

United States

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